Cas no 1181621-02-2 (methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)

methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate
- MFCD11937590
- AKOS015151176
- SY338757
- 1181621-02-2
- methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate
- EN300-1852232
- Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate
-
- Inchi: 1S/C13H18O3/c1-9(2)11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12,14H,8H2,1-3H3
- InChI Key: NBGZUOAUSWQGSG-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)CC1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 222.125594432g/mol
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.5Ų
methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852232-0.5g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1852232-1.0g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1852232-10g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1852232-5.0g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1852232-0.25g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1852232-2.5g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1852232-5g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1852232-0.05g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1852232-0.1g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1852232-10.0g |
methyl 2-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate |
1181621-02-2 | 10g |
$4236.0 | 2023-06-02 |
methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate Related Literature
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate
Methyl 2-Hydroxy-3-(4-(Propan-2-yl)phenyl)propanoate: An Overview of CAS No. 1181621-02-2
Methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate (CAS No. 1181621-02-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, is characterized by its ester functional group and a substituted aromatic ring, making it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular formula of methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate is C14H18O3, and its molecular weight is approximately 234.3 g/mol. The compound's structure consists of a methyl ester group attached to a hydroxy-substituted propanoic acid, which is further substituted with an isopropylphenyl group. This unique arrangement of functional groups imparts specific chemical and physical properties that are advantageous in various research and industrial settings.
Recent studies have highlighted the potential of methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate in the development of new pharmaceutical agents. One notable application is its use as an intermediate in the synthesis of drugs targeting cardiovascular diseases. The compound's hydroxy and ester functionalities can be readily modified to introduce additional pharmacophores, enhancing its therapeutic efficacy and selectivity.
In the realm of medicinal chemistry, methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate has been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The ester group in this compound can be hydrolyzed by esterases, releasing the active metabolite, which can then exert its therapeutic effects. This approach can improve drug solubility, stability, and bioavailability, making it an attractive strategy for drug delivery.
Beyond its pharmaceutical applications, methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate has also been investigated for its role in chemical synthesis. The compound serves as a valuable building block for the preparation of more complex molecules, particularly those with specific stereochemical requirements. Its reactivity and functional group versatility make it a useful starting material for synthetic routes leading to natural products and other bioactive compounds.
In terms of safety and handling, methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate is generally considered to be stable under standard laboratory conditions. However, it is important to follow standard safety protocols when handling this compound to ensure the well-being of researchers and laboratory personnel. Proper storage conditions, such as maintaining the compound in a cool, dry place away from direct sunlight and incompatible materials, are recommended to preserve its integrity.
The synthesis of methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate can be achieved through various methods, depending on the desired purity and scale of production. One common approach involves the esterification of 2-hydroxy-3-(4-isopropylphenyl)propanoic acid with methanol in the presence of an acid catalyst. This reaction typically yields high purity products with good yields, making it suitable for both laboratory-scale synthesis and industrial production.
Recent advancements in analytical techniques have also contributed to our understanding of methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely used to characterize this compound and monitor its purity during synthesis and purification processes. These techniques provide detailed insights into the molecular structure and properties of the compound, facilitating its use in various applications.
In conclusion, methyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate (CAS No. 1181621-02-2) is a multifaceted organic compound with significant potential in medicinal chemistry, pharmaceutical research, and chemical synthesis. Its unique structure and functional groups make it a valuable candidate for developing new drugs and synthesizing complex molecules. As research continues to advance in these areas, the importance of this compound is likely to grow, opening up new avenues for innovation and discovery.
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